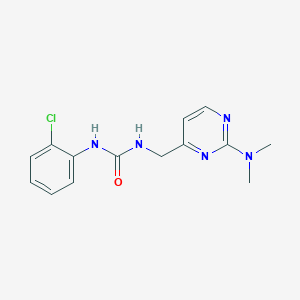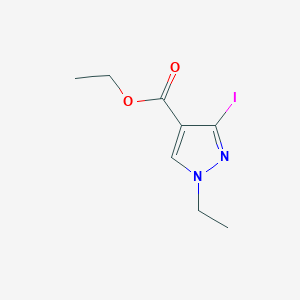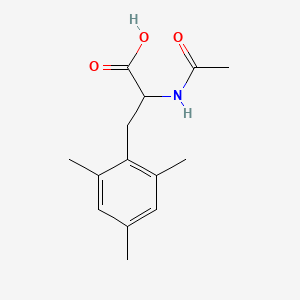
2-Acetamido-3-(2,4,6-trimethylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Acetamido-3-(2,4,6-trimethylphenyl)propanoic acid, also known as ATMPA, is a chemical compound that belongs to the class of non-competitive antagonists of the ionotropic glutamate receptor. It has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders. In
Scientific Research Applications
Asymmetric Hydrogenation and Catalysis
2-Acetamido-3-(2,4,6-trimethylphenyl)propanoic acid has been studied in the context of asymmetric hydrogenation, where rhodium complexes of certain diphosphine derivatives have been tested for their efficacy in hydrogenating α-acetamidocinnamic acid, showcasing potential applications in asymmetric synthesis and catalysis (Kinting & Krause, 1986).
Antimalarial Activity
Research into derivatives related to this compound has indicated potential antimalarial properties. A series of compounds synthesized from substituted phenyl analogues showed increasing antimalarial potency, demonstrating the compound's relevance in the development of antimalarial drugs (Werbel et al., 1986).
DNA-Binding Polymers
Cationic polythiophenes, synthesized via post-polymerization functionalizations of related compounds, have shown potential as responsive DNA-binding polymers. This application is critical in the development of theranostic gene delivery vehicles, highlighting the compound's role in gene therapy and molecular diagnostics (Carreon et al., 2014).
Environmental Applications
In the environmental sector, the compound has been utilized in the design of molecularly imprinted polymers (MIPs) for the selective adsorption of pharmaceuticals, demonstrating its application in water purification and the removal of contaminants from the environment (Lee, Lin, & Doong, 2016).
Synthesis of Bioactive Compounds
Research has also focused on the synthesis of bioactive compounds, including the development of novel syntheses for derivatives that exhibit anti-inflammatory properties. This highlights the compound's importance in the pharmaceutical industry for creating new therapeutic agents (Reddy, Reddy, & Raju, 2010).
properties
IUPAC Name |
2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-8-5-9(2)12(10(3)6-8)7-13(14(17)18)15-11(4)16/h5-6,13H,7H2,1-4H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDMLRIAGOYQAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(C(=O)O)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

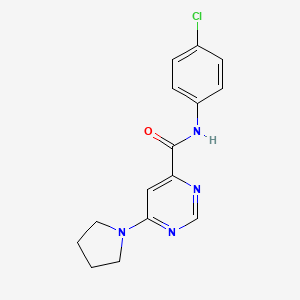
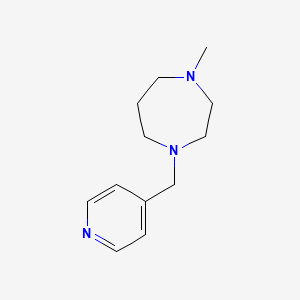
![2-(benzyloxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2962064.png)
![5-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B2962066.png)
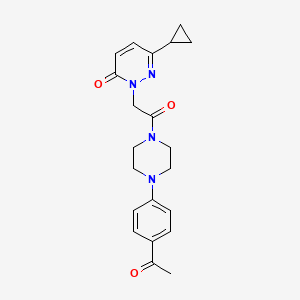

![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2962073.png)
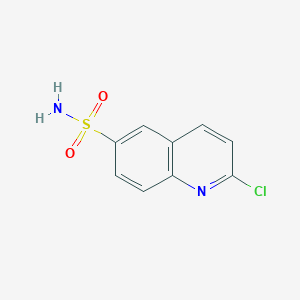
![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B2962075.png)
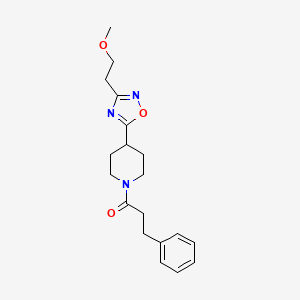
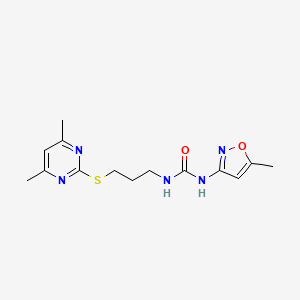
![Ethyl 4-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]benzoate](/img/structure/B2962081.png)
